beta-Cyano-L-alanine

H₂S Signaling CSE Inhibition Pharmacology

beta-Cyano-L-alanine (BCA) is a non-proteinogenic L-amino acid distinguished by its unique β-nitrile group, enabling targeted, reversible inhibition of cystathionine γ-lyase (CSE; IC₅₀ = 6.5 µM) and NMDA receptor-mediated excitotoxicity. Unlike generic L-alanine, BCA is an essential molecular tool for H₂S gasotransmitter research, plant cyanide detoxification pathway studies, and neuroexcitotoxicity dissection. Validated HPLC-UV detection (LOD 0.15 µM, LOQ 0.50 µM) ensures precise quantification in complex biological matrices. Procure high-purity BCA to secure reproducible, publication-grade results.

Molecular Formula C4H6N2O2
Molecular Weight 114,1 g/mole
CAS No. 6232-19-5
Cat. No. B555391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Cyano-L-alanine
CAS6232-19-5
Synonyms3-cyanoalanine
3-cyanoalanine, (D)-isomer
3-cyanoalanine, (L)-isomer
beta-cyano-D-alanine
beta-cyano-L-alanine
beta-cyanoalanine
Molecular FormulaC4H6N2O2
Molecular Weight114,1 g/mole
Structural Identifiers
SMILESC(C#N)C(C(=O)O)N
InChIInChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m0/s1
InChIKeyBXRLWGXPSRYJDZ-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Cyano-L-alanine (CAS 6232-19-5) for Research Procurement: A Nitrile Amino Acid with Quantifiable Differentiation in Neurotoxicity and Enzymatic Inhibition


beta-Cyano-L-alanine (BCA, CAS 6232-19-5) is a non-proteinogenic L-alpha-amino acid distinguished by the presence of a nitrile (-C≡N) group on its beta-carbon. As a naturally occurring nitrile of widespread occurrence in higher plants , BCA is enzymatically produced via β-cyanoalanine synthase from cyanide and cysteine substrates [1]. Beyond its central role in plant cyanide detoxification pathways [2], BCA serves as a well-characterized reversible inhibitor of cystathionine γ-lyase (CSE) with a reported IC₅₀ of 6.5 µM in rat liver preparations [3]. Its excitotoxic neurotoxicity in animal models, including chicks and rats, is documented to be mediated, at least in part, through the NMDA class of glutamate receptors [4].

Why L-Alanine or Other Standard Amino Acids Cannot Substitute for beta-Cyano-L-alanine in H₂S Signaling and Neurotoxicity Research


The scientific or industrial user cannot interchange beta-Cyano-L-alanine with its structural analog L-alanine or other common alpha-amino acids due to the profound functional divergence conferred by its β-cyano group. While L-alanine serves a ubiquitous role in primary metabolism and protein synthesis, the nitrile moiety of BCA enables unique, quantifiable biological activities: high-affinity, reversible inhibition of CSE [1] and specific NMDA receptor-mediated excitotoxicity [2]. These properties are absent in L-alanine. Furthermore, the cyano group dictates distinct analytical detection parameters, such as a method-specific limit of quantification of 0.50 µM in HPLC-UV methods [3], which would be irrelevant for standard amino acids. Therefore, procurement of BCA is not a generic amino acid purchase; it is a targeted acquisition of a specific, nitrile-bearing molecular tool with well-defined inhibitory and neuroexcitatory profiles.

Quantitative Differentiation Evidence for beta-Cyano-L-alanine (BCA) Versus Analogs


BCA as a Potent Reversible Inhibitor of Cystathionine γ-Lyase (CSE) vs. L-Cysteine

beta-Cyano-L-alanine (BCA) demonstrates direct, reversible inhibition of the H₂S-synthesizing enzyme cystathionine γ-lyase (CSE). In contrast, L-cysteine is a substrate for CSE, driving H₂S production rather than inhibiting it [1]. The differentiation is quantified by BCA's IC₅₀ value of 6.5 µM against CSE in rat liver preparations [2]. This inhibitory potency makes BCA a critical tool for studying H₂S's physiological roles, a function L-cysteine cannot fulfill.

H₂S Signaling CSE Inhibition Pharmacology

Distinct Neurotoxic Mechanism: NMDA Receptor Agonism of BCA vs. BMAA's Complex Toxicity Profile

beta-Cyano-L-alanine (BCA) induces excitotoxic neurotoxicity via a mechanism involving NMDA receptors, distinct from the proposed mechanisms of the cyanobacterial toxin β-N-methylamino-L-alanine (BMAA). BCA at concentrations of 2.0-10.0 mM induces neuronal vacuolation and chromatin clumping in organotypic tissue cultures [1]. Critically, the NMDA receptor open-channel blocker MK-801 (35 µM) attenuates BCA's neurotoxic effects, whereas the non-NMDA antagonist CNQX provides no significant protection [2]. In contrast, BMAA's neurotoxicity is linked to a more complex interplay of mechanisms including misincorporation into proteins and metabotropic glutamate receptor activation, often showing a different potency profile and slower onset [3]. This distinction is crucial for studies isolating NMDA receptor-mediated excitotoxicity.

Excitotoxicity Neurodegeneration NMDA Receptor

Analytical Detectability and Quantification: A Validated HPLC-UV Method for BCA vs. Common Amino Acids

A validated reversed-phase HPLC-UV method utilizing diethyl ethoxymethylenemalonate (DEEMM) derivatization enables specific and sensitive quantification of BCA in complex biological matrices like plant seeds [1]. The method achieves a limit of detection (LOD) of 0.15 µM and a limit of quantification (LOQ) of 0.50 µM for BCA [2]. In contrast, common amino acids like L-alanine are typically quantified using more generic methods (e.g., ninhydrin post-column derivatization) with different sensitivity and selectivity profiles [3]. This established, high-recovery (99%) [4] method provides a ready-to-implement workflow for researchers needing to specifically measure BCA, differentiating it from generic amino acid analysis.

Analytical Chemistry HPLC Method Validation

High-Value Application Scenarios for Procured beta-Cyano-L-alanine (BCA)


Investigating the Role of Hydrogen Sulfide (H₂S) in Vascular Physiology and Inflammation

BCA serves as a well-characterized, reversible inhibitor of cystathionine γ-lyase (CSE), an enzyme central to endogenous H₂S production. Its use is validated in studies where blocking CSE-derived H₂S is required to elucidate the gasotransmitter's roles in angiogenesis and hypertension . For instance, BCA administration (e.g., at 50 mg/kg in rats) has been shown to block L-cysteine- and LPS-induced hyperalgesia, demonstrating its utility in modulating H₂S-dependent pain signaling pathways [7]. This application scenario directly leverages the quantitative CSE inhibition data (IC₅₀ = 6.5 µM) presented in Section 3.

Isolating NMDA Receptor-Mediated Excitotoxicity in Neuropharmacology

BCA provides a specific chemical probe for studying NMDA receptor-mediated excitotoxic cell death. As established in Section 3, its neurotoxic effects in organotypic cultures are attenuated by the NMDA antagonist MK-801, but not by non-NMDA antagonists . This pharmacological profile makes BCA a valuable tool for researchers seeking to dissect the contribution of NMDA receptor overactivation in neurodegenerative processes, distinct from the more complex actions of other neurotoxic amino acids like BMAA.

Quantifying Cyanide Detoxification Pathway Intermediates in Plant and Fungal Biology

BCA is a key intermediate in the primary cyanide detoxification pathway of higher plants and some fungi . The validated, sensitive HPLC-UV analytical method (LOD = 0.15 µM, LOQ = 0.50 µM) [7] described in Section 3 enables researchers to accurately measure BCA accumulation in tissues such as Vicia sativa seeds (where concentrations range from 0.10% to 0.97%) [5]. This supports studies on plant defense mechanisms, cyanogenic stress responses, and the metabolic fate of cyanide in agricultural or ecological contexts.

Investigating Plant-Insect Interactions and Cyanide-Based Defense

BCA is a product of β-cyanoalanine synthase, an enzyme that detoxifies host plant cyanide in arthropod herbivores . The availability of a validated analytical method for BCA (see Section 3) [7] allows researchers to directly quantify the efficiency of cyanide detoxification in insects like spider mites and lepidoptera. This application is critical for understanding co-evolutionary arms races and the molecular basis of pest resistance to cyanogenic crops.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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